3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. This compound features a complex structure that includes multiple aromatic rings, contributing to its potential biological activities and applications in various fields.
The compound can be synthesized through various chemical methods, typically involving cyclization reactions of appropriate precursors. Its unique structure and properties have attracted attention in scientific research, particularly in medicinal chemistry and materials science.
3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one is classified as a furochromene derivative. Compounds in this category are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
The synthesis of 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multiple steps:
The reaction conditions may vary depending on the chosen synthetic route but generally involve refluxing the reactants in an appropriate solvent for several hours. The yields can be optimized by adjusting factors such as temperature, time, and the concentration of reagents.
The molecular formula of 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one is . Its structural features include:
Key structural data includes:
The InChI representation provides a detailed description of its connectivity, while the SMILES notation offers a simplified structural representation.
3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo several types of chemical reactions:
Common reagents used for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the conditions employed during each reaction.
The mechanism of action for 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves interactions with various biological targets within cells. These interactions may modulate enzyme activity or receptor signaling pathways, leading to physiological effects such as:
Research is ongoing to fully elucidate these mechanisms and their implications for therapeutic applications.
Key physical properties include:
Chemical properties relevant to 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one include:
Relevant analyses may involve spectroscopic techniques (e.g., NMR, IR) to confirm structure and purity.
3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one has several potential applications:
Furochromenones represent a pharmaceutically significant class of fused heterocycles characterized by a benzopyrone core annulated with a furan ring. The compound 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one (CAS: 374701-89-0) exemplifies this family with distinctive substitutions that modulate its bioactivity. Its molecular formula C₂₀H₁₆O₃
(MW: 304.34 g/mol) features a phenyl group at C3 and a linear propyl chain at C5, distinguishing it from simpler furocoumarins [2]. This derivative’s structural complexity enables diverse pharmacological interactions, particularly in anticancer and anti-inflammatory pathways, though mechanistic details remain under investigation.
The furo[3,2-g]chromen-7-one system comprises a tricyclic framework formed by fusion of coumarin (benzopyran-2-one) and furan rings. The "[3,2-g]" notation specifies the linkage: furan’s C2-C3 bond bridges coumarin’s C5-C6 positions. This topology creates a planar, conjugated π-system that influences electronic properties and bioactivity. Key structural features include:
Table 1: Atomic Characterization of 3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one
Position | Substituent | Bond Angles | Stereoelectronic Impact |
---|---|---|---|
C3 | Phenyl | 120° (sp²) | Enhances π-conjugation |
C5 | Propyl | 109.5° (sp³) | Augments lipophilicity |
C6 | H | - | Unmodified for derivatization |
O7 | Carbonyl | 120° (sp²) | Electrophilic center |
InChI Key: TYSQJMUESKZBTP-UHFFFAOYSA-N
confirms stereochemical uniqueness [2].
Furochromenone research originated with natural isolates like psoralen (linear furo[3,2-g]chromenone). Synthetic exploration accelerated in the 1990s to optimize bioactivity:
Table 2: Evolution of Synthetic Strategies for Furo[3,2-g]chromen-7-ones
Era | Method | Catalyst | Yield Range | Limitations |
---|---|---|---|---|
1980–2000 | Acid-catalyzed cyclization | H₂SO₄/PTSA | 15–40% | Low regioselectivity |
2005–2015 | Metal-free aryl ketone coupling | None | 45–60% | Narrow substrate scope |
2018–present | Lewis acid annulation | Yb(OTf)₃ | 52–68% | Sensitive to steric bulk |
Recent routes prioritize atom economy and tolerate halogens (e.g., Br, Cl), enabling downstream cross-coupling [6].
Substituent placement critically modulates electronic, steric, and pharmacokinetic properties:
- C3 Phenyl Group:
- C5 Propyl Chain:
- Positional Isomerism:
Shifting the propyl to C6 (e.g., 5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one, CID 707734) reduces conjugation, lowering dipole moments by 0.8 Debye .
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3